molecular formula C4H4N6O3 B138993 N,N'-([1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diyl)bis(hydroxylamine) CAS No. 132029-06-2

N,N'-([1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diyl)bis(hydroxylamine)

Cat. No.: B138993
CAS No.: 132029-06-2
M. Wt: 184.11 g/mol
InChI Key: CJCGDHSEWFLYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-([1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diyl)bis(hydroxylamine) is a nitrogen-containing heterocyclic compound. This compound is characterized by its unique structure, which includes both oxadiazole and pyrazine rings.

Preparation Methods

The synthesis of N,N'-([1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diyl)bis(hydroxylamine) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of azides with acetylenedicarboxylic acid esters, followed by intramolecular cyclization . Industrial production methods may involve the use of catalysts such as copper or ruthenium to facilitate the cyclization process .

Chemical Reactions Analysis

N,N'-([1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diyl)bis(hydroxylamine) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has found applications in several scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antiviral and antitumor agent . Additionally, it is used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of N,N'-([1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diyl)bis(hydroxylamine) involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, although the exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Properties

CAS No.

132029-06-2

Molecular Formula

C4H4N6O3

Molecular Weight

184.11 g/mol

IUPAC Name

N-[5-(hydroxyamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]hydroxylamine

InChI

InChI=1S/C4H4N6O3/c11-7-1-2(8-12)6-4-3(5-1)9-13-10-4/h11-12H,(H,5,7,9)(H,6,8,10)

InChI Key

CJCGDHSEWFLYPQ-UHFFFAOYSA-N

SMILES

C12=NON=C1N=C(C(=N2)NO)NO

Isomeric SMILES

C12=C(NC(=C(N1)N=O)N=O)NON2

Canonical SMILES

C12=C(NC(=C(N1)N=O)N=O)NON2

Synonyms

[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dione,dioxime(9CI)

Origin of Product

United States

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